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3-Octen-2-OL

Flavor Chemistry Aroma Compound Profiling Sensory Science

Substituting generic 'C8 unsaturated alcohols' for 3-Octen-2-OL leads to sensory deviations in mushroom, melon, and tomato flavor formulations. Its specific (E)-oct-3-en-2-ol geometry delivers a creamy, earthy profile without harsh 'raw chicken' notes. - Organoleptic Precision: Provides authentic mushroom, green melon rind, and waxy notes at 0.5-2.0 mg/kg usage levels. - Processing Advantage: Intermediate boiling point (98°C at 2 mmHg) ensures superior flavor retention in baked goods and extruded snacks. - Quality Control: Chiral analysis of enantiomeric ratios verifies 'natural' authenticity vs. synthetic racemic mixtures.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 76649-14-4
Cat. No. B1585789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octen-2-OL
CAS76649-14-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC=CC(C)O
InChIInChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3
InChIKeyYJJIVDCKSZMHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water and fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Octen-2-OL: Technical Baseline & Procurement Classification


3-Octen-2-OL (CAS 76649-14-4), systematically named (E)-oct-3-en-2-ol, is an eight-carbon unsaturated secondary alcohol belonging to the fatty alcohols class [1]. It is characterized by a trans (E) double bond between carbons 3 and 4, and a hydroxyl group at the C2 position, rendering it chiral [2]. This compound is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with number 1140 and designated by FEMA 3602 for use as a flavoring agent [1][3]. Its procurement relevance stems from its unique organoleptic profile: a creamy mushroom-like odor with distinct green, melon rind, and waxy nuances, differentiating it from other C8 alcohols in flavor and fragrance formulations [4][5].

Regulatory Fit
JECFA/FEMA listed flavor ingredient
Sensory Identity
Reported creamy mushroom with green melon rind nuance
Chiral Attribute
Enantiomeric ratio may affect natural status

3-Octen-2-OL Procurement Risk: C8 Alcohol Substitution


While sharing the C8 backbone with compounds like 1-Octen-3-ol and 3-Octanol, 3-Octen-2-OL is not an interchangeable commodity. Substitution attempts can lead to significant sensory deviations or functional failures due to its specific molecular geometry—an internal double bond and a secondary alcohol—which directly governs its unique organoleptic and physicochemical profile [1][2]. For instance, the position of the double bond influences odor perception; a shift from an internal (3-position) to a terminal (1-position) double bond fundamentally alters the compound's vapor pressure and interaction with olfactory receptors [3]. Furthermore, the compound exists in enantiomeric forms ((R) and (S)), and the specific stereochemical composition can impact both sensory characteristics and regulatory compliance, particularly for applications requiring 'natural' status or specific flavor authenticity [4]. Thus, procurement specifications must be precise, as a simple 'C8 unsaturated alcohol' description is inadequate for ensuring performance and compliance.

Double-bond position shifts sensory profile
Moving from internal to terminal double bond can alter odor character and volatility, limiting direct replacement with 1-Octen-3-ol.
Enantiomeric ratio influences natural compliance
Racemic vs. enantiopure material may differ in sensory impact and fail natural authentication requirements.
Analog substitution introduces off-note risk
Substituting with 1-Octen-3-ol may introduce harsh raw chicken notes and insect attractant properties, compromising flavor quality.

3-Octen-2-OL: Procurement Differentiation Evidence


Odor Complexity vs. 1-Octen-3-ol

While both compounds are described as 'mushroom', 3-Octen-2-OL provides a significantly more complex and nuanced profile. It is characterized as 'green, mushroom, melon rind with waxy nuances' and 'creamy' compared to the more singular, often harsher 'earthy, fungal, raw chicken' note of 1-Octen-3-ol [1][2]. This qualitative difference is critical for formulators seeking a refined mushroom note rather than a crude impact chemical. [3]

Odor Profile Comparison
Head-to-head
Green, mushroom, melon rind, waxy, creamy
vs
1-Octen-3-ol: Earthy, fungal, raw chicken, mushroom
Supports nuanced mushroom flavor formulation; reduces harsh off-notes
Data to verify in target application
Flavor Chemistry Aroma Compound Profiling Sensory Science

Flavor Perception Profile

At a standardized concentration of 20 ppm (mg/kg), 3-Octen-2-OL delivers a defined multi-faceted flavor profile: 'mushroom, green melon rind, earthy and nutty notes' [1][2]. This contrasts sharply with the flavor profile of its saturated analog, 3-Octanol, which is predominantly described as 'oily, nutty, mushroom, waxy' with a less complex green/melon character [3]. This data provides a quantitative benchmark for flavorists to achieve a specific taste outcome, which cannot be replicated by simply substituting with a saturated alcohol or a ketone analog like 3-Octanone.

Flavor Profile at 20 ppm
Cross-study comparable
Mushroom, green melon rind, earthy, nutty
vs
3-Octanol: Oily, nutty, mushroom, waxy
Enables green melon rind flavor without simpler nutty/waxy profile
Standardized concentration context
Flavor Chemistry Food Science Sensory Analysis

Regulatory & Usage-Level Comparison

3-Octen-2-OL possesses a distinct regulatory and safety profile that directly impacts its allowable use in food products. It has been evaluated by JECFA (No. 1140) and assigned an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. While 1-Octen-3-ol also has GRAS status, the specific usage levels and application categories differ. 3-Octen-2-OL is specified for use in complex flavor categories like nuts, candies, and imitation dairy, with defined normal/maximum usage levels ranging from 0.3 to 10.0 mg/kg depending on the food matrix [3]. This contrasts with 1-Octen-3-ol, which has a lower typical use level in certain categories due to its higher potency and different flavor impact [4].

Regulatory Usage Levels
Cross-study comparable
JECFA: No safety concern. Use levels 0.3–10.0 mg/kg across food categories
vs
1-Octen-3-ol: lower use levels, insect attractant concern
Supports compliance in specific food matrices
JECFA 2002; FEMA GRAS context
Food Regulatory Science Flavor Formulation Compliance

Physicochemical Property Differentiators

The physical properties of 3-Octen-2-OL dictate its behavior in formulations and during processing. Its specific gravity (0.826-0.836 @ 25°C) and boiling point (98°C at 2 mmHg) are distinct from those of its saturated counterpart, 3-Octanol (specific gravity: ~0.825, boiling point: 73-76°C at 10 mmHg) [1], and its ketone analog, 3-Octanone (boiling point: 167-168°C) [2]. These differences, particularly in boiling point and vapor pressure, affect volatility, evaporation rate, and performance in processes requiring heat (e.g., baking, extrusion) or in specific delivery systems (e.g., encapsulation, spray-drying). The compound is insoluble in water but miscible in ethanol, a critical parameter for beverage and liquid flavor applications .

Physicochemical Volatility
Cross-study comparable
~98 °C at 2 mmHg
3-Octanol: 73–76 °C at 10 mmHg; 3-Octanone: 167–168 °C
Intermediate volatility for controlled flavor release
Affects thermal processing fit
Physical Chemistry Formulation Science Material Handling

Enantiomeric Purity for Natural Applications

3-Octen-2-OL is a chiral molecule possessing (R)- and (S)-enantiomers due to its stereogenic center at C2. This is a critical differentiation point from achiral analogs like 3-Octanone or 2-Octen-4-ol [1]. The sensory properties of the individual enantiomers of structurally related C8 alcohols (e.g., 1-Octen-3-ol) are known to differ significantly; for 1-Octen-3-ol, the (-)-R form has a fruity mushroom note with an odor threshold of 10 ppb, while the (+)-S form is musty and herbaceous with a 100 ppb threshold [2][3]. By class-level inference, the enantiomeric purity of 3-Octen-2-OL is expected to impact its sensory performance and is a key marker for authenticating 'natural' sources (e.g., from specific fungi) versus synthetic, racemic material [4]. This necessitates procurement specifications that may include enantiomeric excess (e.e.) for high-value or 'natural' label claims.

Chirality & Natural Status
Class-level inference
Chiral; (R) and (S) forms. For 1-Octen-3-ol, odor threshold differs 10-fold between enantiomers.
Enantiomeric ratio may impact sensory and natural authentication
Class-level; verify for 3-Octen-2-OL
Chiral Chemistry Natural Flavor Authentication Analytical Chemistry

Application Specificity in Flavor Formulations

3-Octen-2-OL is not a general-purpose 'mushroom' flavorant but is specifically cited for creating nuanced flavor profiles in mushroom, watermelon, tomato, raspberry, and soybean applications [1]. This contrasts with 1-Octen-3-ol, which is broadly used for generic fungal notes and is also a key insect attractant semiochemical [2]. The recommended usage levels for 3-Octen-2-OL are finely tuned to specific food matrices (e.g., 0.3-0.6 mg/kg in soft drinks, up to 10.0 mg/kg in chewing gum) to achieve a desired 'green melon rind' and 'earthy' nuance without dominating the profile [3]. Its role is that of a blending and rounding agent for complex fruit and savory flavors, whereas 1-Octen-3-ol is often an impact chemical.

Application Scope
Head-to-head
Nuanced flavor in mushroom, watermelon, tomato, raspberry, soybean; blending/rounding agent
vs
1-Octen-3-ol: generic mushroom impact chemical, insect attractant
Defines role in complex flavor formulation
Usage levels matrix-dependent
Flavor Formulation Food Product Development Application Science

3-Octen-2-OL: High-Value Application Scenarios


Premium Mushroom Flavors with Reduced Off-Notes

For food technologists developing high-fidelity mushroom flavors for soups, sauces, or vegetarian products, 3-Octen-2-OL is the superior choice. Its multi-faceted profile (mushroom, green, melon rind) provides the desired earthy character without the harsh 'raw chicken' or overly pungent fungal notes often associated with 1-Octen-3-ol [1]. This allows for a cleaner, more authentic mushroom flavor at the recommended usage levels (0.5-2.0 mg/kg in savory applications) [2].

Fruit Flavor Bases: Watermelon & Tomato

Flavor houses targeting authentic watermelon or fresh tomato profiles rely on 3-Octen-2-OL for its unique 'green melon rind' and subtle earthy undertone [1]. Its specific sensory attributes, verifiable at 20 ppm, are critical for recreating the authentic 'fresh-picked' character of these fruits. This differentiates it from other green note chemicals (e.g., (Z)-3-Hexenol) which lack the necessary mushroom/earthy depth for these specific fruit profiles [3].

Authenticating Natural Flavor Extracts

For procurement managers sourcing 'natural' flavor compounds, the chiral nature of 3-Octen-2-OL provides a verifiable quality control marker [1]. By using chiral chromatography to determine the enantiomeric ratio of a supplied batch, one can differentiate between authentic natural material (e.g., derived from specific fungal fermentation) and synthetic, racemic mixtures. This analytical capability supports premium positioning and regulatory compliance for 'natural' label claims [4].

Volatile Flavor Delivery in Thermal Processing

Process engineers optimizing flavor retention in baked goods or extruded snacks benefit from 3-Octen-2-OL's intermediate boiling point (98°C at 2 mmHg) [1][2]. This property offers a distinct processing window compared to the more volatile 3-Octanol or the less volatile 3-Octanone. By selecting 3-Octen-2-OL, formulators can better control flavor loss during heating, ensuring the desired mushroom or melon character survives the manufacturing process and is perceptible in the finished product.

Application
Selection Property
Validation Focus
Premium mushroom flavors with reduced off-notes
Reported reduced harsh-note profile
Aroma descriptor verification at recommended use levels
Watermelon & tomato flavor bases
Green melon rind and earthy undertone
Flavor profile confirmation at standard concentration
Natural flavor extract authentication
Enantiomeric ratio as authenticity marker
Chiral analysis for natural vs. synthetic sourcing
Thermal processing flavor retention
Intermediate boiling point for controlled release
Flavor retention assessment in baked or extruded products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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